molecular formula C8H11NO B139157 (3,5-Dimethylpyridin-2-yl)methanol CAS No. 202932-05-6

(3,5-Dimethylpyridin-2-yl)methanol

Cat. No. B139157
CAS RN: 202932-05-6
M. Wt: 137.18 g/mol
InChI Key: BBUQQGMZGGFKDP-UHFFFAOYSA-N
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Description

“(3,5-Dimethylpyridin-2-yl)methanol” is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is also known by its IUPAC name “(3,5-dimethyl-2-pyridinyl)methanol” and has the InChI code "1S/C8H11NO/c1-6-3-7(2)8(5-10)9-4-6/h3-4,10H,5H2,1-2H3" .


Synthesis Analysis

The synthesis of “this compound” involves the use of thionyl chloride in dichloromethane at temperatures between -5 and 0 degrees Celsius . The resulting product is a yellow solid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with two methyl groups at the 3 and 5 positions and a methanol group at the 2 position .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 257.3±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 52.3±3.0 kJ/mol . The flash point is 109.4±25.9 °C . The compound has a molar refractivity of 40.4±0.3 cm3 .

Scientific Research Applications

  • Organocatalysis in Chemical Reactions:

    • Enantioselective Michael addition of malonate esters to nitroolefins was facilitated using a compound related to (3,5-Dimethylpyridin-2-yl)methanol, highlighting its role in bifunctional organocatalysis (Lattanzi, 2006).
  • Synthesis of Pyridine Derivatives:

    • New syntheses for 3,5-dialkylpyridines, including this compound, were described using petrochemical compounds, demonstrating its significance in the development of pyridine derivatives (Dieterich et al., 1973).
  • Catalysis in Alkynylation Reactions:

    • A ligand similar to this compound was efficiently applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines, showcasing its role in enhancing the efficiency and enantioselectivity of such reactions (Munck et al., 2017).
  • Nickel Complex Synthesis for Ethylene Oligomerization:

    • The compound was used in synthesizing nickel complexes with bidentate N,O-type ligands, which were then applied in the catalytic oligomerization of ethylene, indicating its potential in catalytic processes (Kermagoret & Braunstein, 2008).
  • Application in Heterocyclic Compound Reactions:

    • Its derivatives were involved in the addition reactions of acetylenic esters with pyridines, demonstrating its utility in the field of heterocyclic chemistry (Acheson & Woollard, 1971).
  • Synthesis of Pyridine Synthesis:

    • In a study, the synthesis of dimethyl sulfomycinamate, a product of the sulfomycin family of antibiotics, was achieved via a pyridine synthesis pathway that involved this compound derivatives, highlighting its application in pharmaceutical synthesis (Bagley et al., 2005).
  • Nonlinear Optical Properties:

    • The synthesis of thienyl-substituted pyridinium salts, which are related to this compound, demonstrated its application in studying second-order nonlinear optical properties (Li et al., 2012).

Safety and Hazards

“(3,5-Dimethylpyridin-2-yl)methanol” is classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

(3,5-dimethylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-7(2)8(5-10)9-4-6/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUQQGMZGGFKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442636
Record name (3,5-dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202932-05-6
Record name (3,5-dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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